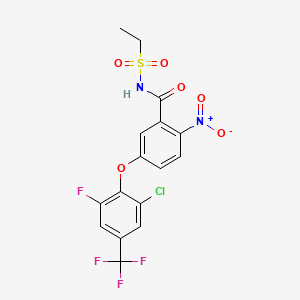
Halosafen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Halosafen is a useful research compound. Its molecular formula is C16H11ClF4N2O6S and its molecular weight is 470.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Halosafen is a chemical compound belonging to the class of sulphonamide drugs, possessing both pharmacological and agrochemical properties . In the agrochemical field, sulphonamide drugs like this compound are used as fungicides, insecticides, herbicides, and pesticides . this compound's molecular formula is C16H11ClF4N2O6S .
This compound as an Herbicide
This compound is used as an herbicide for weed control . Some key points about its application are:
- Mode of Action Many agrochemical compounds show improved biological activity when combined with fluorine atoms and sulphonamide derivatives, enhancing target biological properties .
- Synergistic Weed Control Haloxyfop, when combined with acetolactate synthase (ALS) inhibitors, shows synergistic effects in controlling unwanted vegetation .
- ALS Inhibitors Some commercially available Triazolopyrimidine herbicides include Flumetsulam and Pyroxsulam . Triafamone also inhibits the acetolactate synthase (ALS) enzyme, which is responsible for the biosynthesis of branched-chain amino acids .
- Application Amounts Haloxyfop can be applied to vegetation, areas adjacent to vegetation, soil, or water to prevent weed emergence or growth. The application amount ranges from 0.5 to 200 g ai/ha .
Sulfonamides in General
- Diverse Applications Sulphonamide drugs are used to treat various diseases such as antifungal, antiviral, antioxidant, antimicrobial, anti-inflammatory, and anticancer conditions . They can also act as carbonic anhydrase inhibitors, anti-HIV drugs, anti-malarial agents, and typhoid fever relievers. They are effective against gram-positive and gram-negative bacteria and can stimulate insulin secretion, act as diuretics, and treat high blood pressure and diabetes .
- Importance of Fluorine The incorporation of fluorine atoms into molecules can enhance their properties, and over half of all agrochemicals contain at least one fluorine atom . Combining fluorinated molecules with sulphonamide offers benefits such as lower cost, reduced toxicity, and environmental friendliness, enhancing the target biological properties .
- Examples of Sulfonamide Herbicides Other sulfonamide herbicides include asulam, orzalin, fomesafen, and sulfentrazone .
Considerations
- Environmental Impact Some herbicides like Saflufenacil can impact surface water through rainwater runoff, especially in poorly draining soils. Buffer strips and avoiding application before rainfall are recommended to reduce runoff .
- Potential Harm Improper application of flumetsulam can cause phytotoxicity to crops and may be harmful through inhalation or skin contact .
Research on Bioactive Compounds
Analyse Des Réactions Chimiques
Decarboxylative Halogenation Reactions
Decarboxylative halogenation replaces carboxylic acid groups with halogens. Key examples include:
Hunsdiecker–Borodin Reaction
-
Converts silver carboxylates to alkyl halides using halogens (e.g., Br₂ or I₂).
-
Mechanism involves radical intermediates:
Example :
Silver 4-hydroxybenzoate reacts with bromine to form 2,4,6-tribromophenol (yield: 69–89%) .
| Substrate | Halogen | Product | Yield (%) |
|---|---|---|---|
| 4-Hydroxybenzoic acid | Br₂ | 2,4,6-Tribromophenol | 69–89 |
| Salicylic acid | I₂ | 2,4,6-Triiodophenol | 61–75 |
Haloform Reaction
A base-mediated reaction converting methyl ketones to haloforms (e.g., CHCl₃) and carboxylates:
Mechanism :
-
Deprotonation : Base abstracts α-hydrogen, forming enolate.
-
Halogenation : Enolate reacts with X₂ (Cl₂, Br₂, I₂) thrice.
-
Cleavage : Hydroxide attacks carbonyl, releasing CX₃⁻ (haloform) .
Example :
Acetone (CH₃COCH₃) with Cl₂/NaOH produces chloroform (CHCl₃) and sodium acetate .
Halogen Reactivity Trends
Halogens (X₂) exhibit decreasing reactivity down Group 17:
| Reaction Type | Fluorine | Chlorine | Bromine | Iodine |
|---|---|---|---|---|
| H₂ Combustion | Explosive | Vigorous | Moderate | Slow |
| Alkali Metal Reaction | Violent | Vigorous | Moderate | Mild |
| Bond Strength (H–X) | 574 kJ/mol | 432 kJ/mol | 366 kJ/mol | 298 kJ/mol |
Atmospheric Halogen Chemistry
Tropospheric halogens (Cl, Br, I) drive ozone depletion and methane oxidation:
Key Reactions :
-
Ozone Destruction :
X+O3→XO+O2
XO+HO2→HOX+O2
Net: O3+HO2→O2+HOX . -
Bromine Explosion : Autocatalytic cycle amplifying Br radicals :
Br+O3→BrO+O2
BrO+HO2→HOBr+O2
HOBrhνOH+Br
Halogenation of Alkenes
Electrophilic addition or radical pathways dominate:
Example :
Chlorination of α-methylstyrene via anchimeric assistance from sulfonamide groups stabilizes carbocation intermediates, achieving >90% regioselectivity .
| Substrate | Halogen | Product | Selectivity (%) |
|---|---|---|---|
| α-Methylstyrene | Cl₂ | 1-Chloro-1-phenylethane | >90 |
Challenges and Limitations
Propriétés
Numéro CAS |
77227-69-1 |
|---|---|
Formule moléculaire |
C16H11ClF4N2O6S |
Poids moléculaire |
470.8 g/mol |
Nom IUPAC |
5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-N-ethylsulfonyl-2-nitrobenzamide |
InChI |
InChI=1S/C16H11ClF4N2O6S/c1-2-30(27,28)22-15(24)10-7-9(3-4-13(10)23(25)26)29-14-11(17)5-8(6-12(14)18)16(19,20)21/h3-7H,2H2,1H3,(H,22,24) |
Clé InChI |
QQOGZMUZAZWLJH-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)F)[N+](=O)[O-] |
SMILES canonique |
CCS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)F)[N+](=O)[O-] |
Key on ui other cas no. |
77227-69-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















